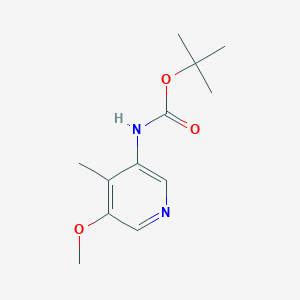

tert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate

Descripción general

Descripción

Tert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate is a useful research compound. Its molecular formula is C12H18N2O3 and its molecular weight is 238.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

tert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by case studies and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methoxy-4-methylpyridin-3-amine with tert-butyl chloroformate under basic conditions. This reaction yields the carbamate derivative, which can be further purified through crystallization or chromatography.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its role as an enzyme inhibitor and its potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound acts as a reversible inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. The inhibition mechanism involves binding to the enzyme's active site, thereby preventing substrate access and reducing nitric oxide production .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. It has been evaluated for its activity against Mycobacterium tuberculosis and Plasmodium falciparum, with results indicating moderate cytotoxicity but significant inhibitory effects on pathogen growth .

Cytotoxicity and Selectivity

A detailed evaluation of cytotoxicity revealed that while this compound can inhibit cell proliferation in certain cancer cell lines, it shows selectivity, sparing normal cells at lower concentrations. This selectivity is crucial for therapeutic applications, as it minimizes potential side effects associated with broader cytotoxic agents .

The compound's mechanisms of action are multifaceted:

- Enzyme Inhibition : By inhibiting nNOS, it modulates nitric oxide levels, which can influence various signaling pathways related to inflammation and neuronal health.

- Reduction of Cytokine Production : In studies involving macrophages, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in anti-inflammatory therapies .

- Impact on Amyloid Aggregation : Preliminary findings suggest that it may also affect amyloid beta aggregation processes, which are critical in the context of Alzheimer's disease .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Neuroprotection : In a model of neurodegeneration induced by amyloid beta peptides, the compound demonstrated protective effects on neuronal cells by reducing oxidative stress markers and improving cell viability .

- Anti-inflammatory Effects : A study involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with this compound led to a significant reduction in inflammatory cytokine production, indicating its potential use in managing inflammatory diseases .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antioxidant Activity:

Research indicates that tert-butyl 5-methoxy-4-methylpyridin-3-ylcarbamate exhibits notable antioxidant properties. It has been shown to enhance the activity of cellular antioxidant enzymes and activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. This property is particularly relevant in the development of therapeutic agents aimed at combating oxidative stress-related diseases.

Antimicrobial Effects:

The compound demonstrates selective antibacterial activity against various pathogens, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Studies have reported Minimum Inhibitory Concentration (MIC) values that suggest its potential as a novel antimicrobial agent, outperforming some conventional antibiotics.

Anticancer Potential:

In vitro studies have highlighted the compound's antiproliferative effects on several cancer cell lines. The mechanisms involve the induction of apoptosis and modulation of cell cycle progression. Although further research is needed to elucidate specific pathways, the preliminary findings indicate its promise as an anticancer agent.

Agricultural Applications

Agrochemical Development:

Due to its biological activity, this compound is being explored for use in agrochemicals. Its potential as an antimicrobial agent can be leveraged to develop new pesticides or fungicides that are effective against plant pathogens while being environmentally friendly.

Materials Science

Polymer Chemistry:

The compound can serve as a building block in the synthesis of advanced materials, particularly in creating functional polymers with specific properties. Its unique structure allows for modifications that can enhance thermal stability and mechanical strength, making it suitable for various industrial applications.

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Antioxidant | Enhances antioxidant enzyme activity; activates Nrf2 pathway |

| Antimicrobial | Effective against Gram-positive bacteria; low MIC values compared to conventional antibiotics |

| Anticancer | Induces apoptosis; modulates cell cycle in cancer cell lines |

| Agrochemical | Potential use in developing environmentally friendly pesticides |

| Material Science | Building block for functional polymers; enhances thermal and mechanical properties |

Case Study 1: Antioxidant Mechanism

A study assessed the antioxidant capacity of this compound using DPPH and FRAP assays. Results indicated a significant ability to scavenge free radicals, suggesting its application in formulations aimed at reducing oxidative stress in biological systems.

Case Study 2: Antimicrobial Efficacy

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The Boc group serves as a protective moiety for amines and is cleaved under acidic conditions.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acidic hydrolysis | Trifluoroacetic acid (TFA) in CH₂Cl₂ | 5-Methoxy-4-methylpyridin-3-amine | |

| HCl in dioxane | Corresponding ammonium chloride salt |

Mechanism : Protonation of the carbamate oxygen followed by nucleophilic attack by water, releasing CO₂ and tert-butanol.

Functionalization of the Methoxy Group

The methoxy group at position 5 can undergo demethylation or nucleophilic substitution.

Notes : Demethylation with BBr₃ proceeds via cleavage of the methyl-oxygen bond, yielding a phenolic hydroxyl group.

Oxidation of the Methyl Group

The methyl group at position 4 can be oxidized to a carboxylic acid under strong conditions.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, heat | 4-Carboxy-5-methoxypyridin-3-ylcarbamate |

Limitations : The electron-withdrawing Boc and methoxy groups enhance the methyl group’s susceptibility to oxidation.

Ring Functionalization

Electrophilic aromatic substitution (EAS) on the pyridine ring is directed by substituents.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Nitro-substituted derivatives at C-2 or C-6 | , |

| Sulfonation | SO₃, H₂SO₄ | Sulfonic acid derivatives |

Regioselectivity : The Boc group at C-3 is meta-directing, while the methoxy at C-5 is ortho/para-directing, leading to competing substitution patterns.

Reductive Transformations

The pyridine ring can be reduced to piperidine derivatives.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C, EtOH | Partially saturated piperidine analog |

Outcome : Partial reduction preserves the Boc and methoxy groups while saturating the ring .

Cross-Coupling Reactions

The methyl group or halogenated derivatives participate in cross-coupling.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, base | Biaryl derivatives |

Precursor Requirement : Bromination of the methyl group (e.g., using NBS) is required to generate a reactive site .

Comparative Stability Data

Stability under various conditions:

| Condition | Result | Reference |

|---|---|---|

| Aqueous acid (pH < 2) | Rapid Boc deprotection | |

| Aqueous base (pH > 10) | Stable for >24 hours | |

| UV light | No degradation observed |

Propiedades

IUPAC Name |

tert-butyl N-(5-methoxy-4-methylpyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-8-9(6-13-7-10(8)16-5)14-11(15)17-12(2,3)4/h6-7H,1-5H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXHDVCEKKKMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1NC(=O)OC(C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659620 | |

| Record name | tert-Butyl (5-methoxy-4-methylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1045858-10-3 | |

| Record name | 1,1-Dimethylethyl N-(5-methoxy-4-methyl-3-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1045858-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (5-methoxy-4-methylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.